molecular formula C13H12N2O5S B12667362 ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid CAS No. 71735-26-7

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid

Cat. No.: B12667362
CAS No.: 71735-26-7
M. Wt: 308.31 g/mol
InChI Key: DVDKGRJKDBYCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H12N2O5S It is characterized by the presence of a nitro group, a methyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid typically involves the nitration of 2-methyl aniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonic acid group. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid: Unique due to the presence of both nitro and sulfonic acid groups.

    ((2-Methyl-4-nitrophenyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    ((2-Methyl-4-nitrophenyl)amino)benzene: Lacks the sulfonic acid group, resulting in different chemical properties.

Uniqueness

The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

71735-26-7

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-(2-methyl-4-nitroanilino)benzenesulfonic acid

InChI

InChI=1S/C13H12N2O5S/c1-9-8-10(15(16)17)6-7-11(9)14-12-4-2-3-5-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20)

InChI Key

DVDKGRJKDBYCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.